molecular formula C15H16N4O4S B5488644 N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide

N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide

Cat. No.: B5488644
M. Wt: 348.4 g/mol
InChI Key: JDJVFHDFJINBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide, also known as MPAPOC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide involves its ability to bind to specific proteins. This binding disrupts protein-protein interactions and can lead to changes in cellular processes. This compound has been found to bind to a specific site on proteins known as the "hotspot" and has been shown to be effective in disrupting protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific proteins and can lead to changes in cellular processes. This compound has also been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide in lab experiments is its ability to disrupt protein-protein interactions. This can be useful in understanding the role of specific proteins in various biological processes. However, one limitation of using this compound is its specificity for certain proteins. This can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide. One area of research is the development of more specific compounds that can target specific proteins. Another area of research is the use of this compound in drug development for the treatment of inflammatory diseases. Additionally, this compound can be used in the study of protein-protein interactions in various biological processes.

Synthesis Methods

The synthesis of N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide involves the reaction of 4-pyridinecarboximidamide with N-(phenylsulfonyl)-L-valine methyl ester. This reaction is catalyzed by a base and results in the formation of this compound. The purity of the compound can be improved through further purification steps such as recrystallization.

Scientific Research Applications

N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide has been studied for its potential applications in scientific research. One of the main areas of research is its use as a tool for studying protein-protein interactions. This compound has been found to bind to specific proteins and can be used to disrupt protein-protein interactions. This can be useful in understanding the role of specific proteins in various biological processes.

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-[benzenesulfonyl(methyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-19(24(21,22)13-5-3-2-4-6-13)11-14(20)23-18-15(16)12-7-9-17-10-8-12/h2-10H,11H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJVFHDFJINBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)ON=C(C1=CC=NC=C1)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O/N=C(/C1=CC=NC=C1)\N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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